** Cyclization of appropriately substituted benzamides:** [] describes the synthesis of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones by cyclizing 2-[(3,5-Dichloro-4H-1,2,6-thiadiazin-4-ylidene)amino]benzamides. A similar strategy, utilizing a suitably substituted benzamide, could be employed for 7,8-dichloro-3H-quinazolin-4-one synthesis.
Formation of Pyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines: [] describes the synthesis of a new heterocyclic system, pyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines, using 7-chloro-9-methylthiopyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines (synthesized from 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde) as intermediates.
Synthesis of Heterocyclic-Fused Quinoxalinones and Quinazolinones: [] describes the synthesis of a series of substituted 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones, tetrazolo[1,5-a]quinoxalin-4(5H)-ones, and pyrazolo[1,5-c]quinazolin-5(6H)-ones. While the specific use of 7,8-dichloro-3H-quinazolin-4-one is not mentioned, its structural similarity suggests its potential application as a starting material or intermediate in similar synthetic pathways.
Applications
Drug Discovery: 7,8-Dichloro-3H-quinazolin-4-one can be used as a building block for synthesizing a diverse library of quinazolinone derivatives. [] explores the synthesis and evaluation of heterocyclic-fused quinoxalinones and quinazolinones as potential excitatory amino acid antagonists.
Development of Novel Heterocyclic Systems: [] utilizes a 7,8-dichloro-3H-quinazolin-4-one derivative to synthesize a new heterocyclic system, pyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines, potentially leading to compounds with novel biological activities.
Compound Description: 3,5-Dichloro-4,5-dihydro-3H-benzo[e][1,4]diazepine-2-carbonitrile is a product formed during the unexpected transformation of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones when subjected to certain nucleophilic, thermal, oxidative, and reductive conditions [].
Compound Description: This represents a class of compounds formed through the unexpected ring transformation of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones under specific reaction conditions []. The "4-substituted" indicates variability in the substituent at the 4-position of the thiadiazole ring.
Compound Description: This class of compounds, represented by structures 3a-g in the paper, features a novel heterocyclic system. They were synthesized through the cyclocondensation reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with various 3-substituted 4-amino-1,2,4-triazole-5-thiones [].
Compound Description: This compound (structure 4 in the paper) is a hydrolysis byproduct observed during the synthesis of 7-chloro-9-methylthiopyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines, specifically when using 4-amino-3-(4-chlorophenyl)-1,2,4-triazole-5-thione as a starting material [].
Compound Description: This compound (structure 6 in the paper) is formed by treating 7-chloro-9-methylthio-5,6-dihydropyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-6-ol (structure 5 in the paper) with sodium methoxide [].
Compound Description: This compound (structure 7 in the paper) is obtained by reacting 7-chloro-9-methylthio-5,6-dihydropyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-6-ol (structure 5 in the paper) with iodomethane in the presence of excess sodium methoxide [].
Compound Description: This series of compounds (represented as 4 in the paper) was synthesized and evaluated for its excitatory amino acid antagonist activity, particularly targeting AMPA and glycine binding sites []. The "substituted" term denotes variations in the substituents attached to the core triazoloquinoxalinone structure.
Compound Description: This specific triazoloquinoxalinone derivative (4d in the paper) demonstrated notable affinity for the AMPA receptor (IC50 = 0.83 μM) and antagonistic effects against AMPA-induced depolarization (IC50 = 44 μM) [].
7,8-Dichloroimidazo[1,2-a]quinoxalin-4(5H)-one
Compound Description: This compound (structure 7 in the paper) was synthesized as part of a series exploring excitatory amino acid pharmacology []. It displayed affinity for the glycine binding site with an IC50 of 1.26 μM.
Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a non-competitive antagonist of the CXCR3 chemokine receptor []. This compound blocks the action of chemokines CXCL10 and CXCL11 at human, rat, mouse, and rhesus macaque CXCR3.
Compound Description: Similar to VUF10472/NBI-74330, VUF10085/AMG-487 is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative and a potent non-competitive antagonist of the CXCR3 chemokine receptor []. It exhibits inverse agonist activity at the constitutively active CXCR3 N3.35A mutant.
Compound Description: VUF5834 is a 3H-quinazolin-4-one derivative that acts as a non-competitive antagonist of the CXCR3 chemokine receptor []. It shares the quinazolinone core structure with 7,8-dichloro-3H-quinazolin-4-one.
Compound Description: VUF10132 is an imidazolium compound identified as a non-competitive antagonist of the CXCR3 chemokine receptor, demonstrating inverse agonism at the constitutively active CXCR3 N3.35A mutant [].
Compound Description: TAK-779, a quaternary ammonium anilide, is another non-competitive CXCR3 chemokine receptor antagonist. Unlike other CXCR3 antagonists discussed, it exhibits weak partial inverse agonism at the CXCR3 N3.35A mutant [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.